4-oxo-1H-1,10-phenanthroline-3-carboxylic acid

Prolyl-4-Hydroxylase Collagen Hydroxylation Enzyme Kinetics

Researchers requiring P4H inhibition often face irreproducibility from broad-spectrum 2-OG analogs like DMOG. 1,4-DPCA is the validated, scaffold-specific competitive inhibitor that resolves this. • P4H IC50 = 2.4 µM in human fibroblasts; 25-fold selectivity over FIH (IC50 = 60 µM) for clean mechanistic interpretation. • Directly active free acid-no esterase-dependent activation needed, eliminating cell-type variability. • Validated in vivo in mammalian epimorphic regeneration; suppresses collagen deposition on implanted biomaterials. Supplied as ≥98% pure solid; soluble in DMSO (up to 15 mg/mL).

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 331830-20-7
Cat. No. B1664547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
CAS331830-20-7
Synonyms1,4-DPCA;  1,4 DPCA;  1,4DPCA; 
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1
InChIInChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18)
InChIKeyXZZHOJONZJQARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,4-DPCA: Selective P4H Inhibitor for Fibrosis and Regeneration


4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid (CAS 331830-20-7), commonly referred to as 1,4-DPCA, is a heterocyclic small molecule belonging to the phenanthrolinone class [1]. It functions as a potent, competitive inhibitor of prolyl-4-hydroxylase (P4H), the enzyme responsible for collagen proline hydroxylation and the oxygen-dependent degradation of hypoxia-inducible factor 1-alpha (HIF-1α) [2]. Unlike broad-spectrum 2-oxoglutarate-dependent dioxygenase inhibitors such as dimethyloxalylglycine (DMOG), 1,4-DPCA demonstrates a defined selectivity window within the HIF hydroxylase family and has been validated in vivo as a pharmacological tool for suppressing pathological collagen deposition and promoting epimorphic tissue regeneration [3].

1
Competitive P4H inhibition
2-oxoglutarate-competitive mechanism supports mechanistic collagen hydroxylation studies without iron-chelation confounding
2
Selective over broad-spectrum analogs
Defined P4H/FIH selectivity window enables focused HIF-1α pathway interpretation vs pan-dioxygenase inhibitors
3
Directly active free acid
No prodrug activation required; supports esterase-independent dose-response workflows in cell-based assays

1,4-DPCA: Not Interchangeable with Other P4H Inhibitors


Within the phenanthrolinone series, minor structural modifications produce large shifts in potency, isoform selectivity, and in vivo pharmacokinetics. The parent compound 1,4-DPCA (Compound 1 in the foundational Franklin et al. series) serves as the minimal pharmacophore: substitution at the 8-position, as exemplified by Compound 5 [8-(N-butyl-N-ethylcarbamoyl)-1,4-dihydrophenanthrolin-4-one-3-carboxylic acid], yields comparable in vivo potency but alters physicochemical properties and tissue distribution [1]. The ethyl ester prodrug (CAS 49590-04-7) requires hydrolytic activation and cannot substitute for the free acid in cell-based assays where rapid onset of P4H inhibition is required . More critically, inhibitors from alternative chemical classes—such as 2,2′-bipyridine-5,5′-dicarboxylic acid (IC50 = 0.19 µM on purified enzyme)—achieve high biochemical potency but lack the phenanthrolinone scaffold's characterized selectivity profile and tissue-regeneration pharmacology [2]. Substituting 1,4-DPCA with a generic 'P4H inhibitor' without confirming scaffold-specific pharmacology risks experimental irreproducibility, particularly in in vivo fibrosis and regeneration models where collagen hydroxylation inhibition and HIF-1α stabilization must be balanced.

Target compound 1,4-DPCA free acid — directly active, cell-permeable
Substitute risk Ethyl ester prodrug (CAS 49590-04-7) requires esterase hydrolysis; activation may shift across cell types and confound dose-response reproducibility
Target compound 1,4-DPCA — competitive 2-oxoglutarate mechanism
Substitute risk 2,2′-Bipyridine compounds use iron-chelation; may affect multiple 2-oxoglutarate-dependent dioxygenases and complicate mechanistic interpretation
Target compound 1,4-DPCA — defined P4H/FIH selectivity
Substitute risk DMOG inhibits both P4H and FIH with comparable potency; selectivity context may not transfer and HIF transcriptional readouts may require review

1,4-DPCA Quantitative Differentiation Evidence


P4H Inhibition: Competitive vs. 2-Oxoglutarate

1,4-DPCA (Compound 1) acts as a competitive inhibitor of avian prolyl-4-hydroxylase with respect to the co-substrate 2-oxoglutarate, distinguishing it from iron-chelating inhibitors such as 2,2′-dipyridyl that lack active-site specificity [1]. In human foreskin fibroblasts, 1,4-DPCA inhibits collagen proline hydroxylation with an IC50 of 2.4 µM [2]. By comparison, the 2,2′-bipyridine-5,5′-dicarboxylic acid series achieves higher purified-enzyme potency (IC50 = 0.19 µM) but operates through a distinct iron-chelation mechanism that affects multiple 2-oxoglutarate-dependent dioxygenases [3].

P4H Inhibition Mechanism
Class-level inference
IC50 2.4 µM (competitive, cell-based) vs 0.19 µM (chelating, purified enzyme)
Defined competitive mechanism supports mechanistic studies of collagen hydroxylation
Cell-based vs purified enzyme conditions differ; cross-platform comparison requires review
Prolyl-4-Hydroxylase Collagen Hydroxylation Enzyme Kinetics

P4H over FIH Selectivity Window

1,4-DPCA inhibits the α-isoforms of prolyl-4-hydroxylase, thereby stabilizing HIF-1α protein, but also inhibits the asparaginyl hydroxylase Factor Inhibiting HIF (FIH) with an IC50 of 60 µM [1]. This yields a 25-fold selectivity window (FIH IC50 / P4H IC50) when using the cellular collagen hydroxylation IC50 of 2.4 µM as the P4H potency reference. In contrast, the broad-spectrum 2-oxoglutarate analog dimethyloxalylglycine (DMOG) inhibits both P4H and FIH with comparable low-micromolar potency, providing no practical selectivity window [2].

P4H/FIH Selectivity Window
Cross-study comparable
25-fold selectivity (FIH IC50 60 µM / P4H IC50 2.4 µM)
Supports P4H-focused HIF-1α pathway interpretation with reduced FIH confounding
Selectivity context may vary across cell types and assay platforms
HIF-1α Stabilization Factor Inhibiting HIF (FIH) Isoform Selectivity

In Vivo Regeneration vs. Glucocorticoid Control

Subcutaneous injection of a 1,4-DPCA-containing hydrogel into Swiss Webster mice—a strain that does not exhibit a spontaneous regenerative phenotype—increased HIF-1α expression over 5 days, and multiple injections led to regenerative wound healing including hair follicle neogenesis and cartilage formation after ear hole punch injury [1]. In a separate biomaterial implantation model, 1,4-DPCA treatment suppressed connective tissue ingrowth into porous PLGA discs implanted in the peritoneal cavity of mice for 28 days; however, the degree of suppression did not reach that achieved by glucocorticoid inhibition [2]. This demonstrates a tissue-regenerative, rather than purely anti-inflammatory or immunosuppressive, mechanism.

In Vivo Tissue Outcome
Head-to-head
Epimorphic regeneration with hair follicle neogenesis and cartilage formation vs fibrotic suppression only
Reported regenerative architecture endpoint differs from anti-inflammatory control
Model-specific endpoint context; Swiss Webster mouse ear punch model
Epimorphic Regeneration Wound Healing In Vivo Pharmacology

Free Acid vs. Prodrug: Direct Cell Activity

The ethyl ester derivative of 1,4-DPCA (CAS 49590-04-7, ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate) is recognized as a prodrug that requires esterase-mediated hydrolysis to release the active free acid . 1,4-DPCA as the free carboxylic acid is directly soluble in DMSO (up to 12.5–15 mg/mL) and cell-permeable, enabling immediate P4H inhibition in vitro without reliance on variable cellular esterase activity . This direct usability eliminates an experimental variable that can confound dose-response reproducibility across cell types with differing esterase expression levels.

Cell-Based Activity
Class-level inference
Directly active free acid vs esterase-dependent prodrug activation
Free acid enables esterase-independent dose-response studies across cell types
Prodrug activation may vary by cell type; data to verify in target system
Prodrug Comparison Cell Permeability Experimental Reproducibility

Phenanthrolinone vs. 2,2′-Bipyridine Scaffold Selectivity

The phenanthrolinone scaffold of 1,4-DPCA has been specifically optimized for cellular collagen hydroxylation inhibition, with demonstrated efficacy in embryonic chick tendon cells and human foreskin fibroblasts [1]. While 2,2′-bipyridine-5,5′-dicarboxylic acid achieves sub-micromolar IC50 (0.19 µM) on purified enzyme, 2,2′-bipyridines lacking a 5-carboxylate are poor inhibitors, and the series acts via iron chelation at the active site rather than 2-oxoglutarate competition [2]. This mechanistic distinction translates to differential selectivity profiles in cellular contexts where multiple 2-oxoglutarate-dependent dioxygenases are co-expressed.

Scaffold Selectivity
Class-level inference
Phenanthrolinone 2-oxoglutarate-competitive vs 2,2′-bipyridine iron-chelating mechanism
Defined scaffold selectivity supports cellular collagen hydroxylation studies
Mechanistic distinction may not transfer to all dioxygenase contexts
Scaffold Comparison Cellular Selectivity Collagen Deposition

1,4-DPCA Research Applications


Collagen Hydroxylation & Fibrosis Mechanisms

1,4-DPCA is the inhibitor of choice for dissecting the role of prolyl-4-hydroxylase in collagen biosynthesis and pathological fibrosis. Its competitive mechanism with respect to 2-oxoglutarate (rather than iron chelation) enables clean mechanistic interpretation [1]. The well-characterized IC50 of 2.4 µM in human foreskin fibroblasts provides a validated concentration benchmark for dose-response experimental design, and its 25-fold selectivity over FIH minimizes confounding effects on HIF-mediated transcription that could complicate fibrosis readouts [2].

HIF-1α Stabilization & Hypoxia Research

For experiments requiring pharmacological HIF-1α stabilization without the pleiotropic effects of broad-spectrum 2-oxoglutarate analogs, 1,4-DPCA provides a defined tool with known selectivity boundaries [1]. The documented FIH IC50 of 60 µM allows researchers to select concentrations (e.g., 10 µM) that achieve robust P4H inhibition while largely sparing FIH, enabling cleaner attribution of downstream effects to P4H/HIF-1α axis activation rather than combined P4H+FIH inhibition as observed with DMOG [2].

Tissue Regeneration & Biomaterial Integration

1,4-DPCA is uniquely validated in a mammalian epimorphic regeneration model, where hydrogel-based sustained delivery induced regenerative wound healing with hair follicle neogenesis and cartilage formation in adult mice [1]. This functional outcome—structural tissue restoration rather than scar formation—is not recapitulated by glucocorticoid anti-inflammatory treatment, positioning 1,4-DPCA as the reference compound for investigating pro-regenerative pharmacology [2]. The compound has also been used to suppress connective tissue ingrowth on implanted biomaterials, making it relevant for medical device research [3].

Cell-Based Assay Standardization

As the free carboxylic acid, 1,4-DPCA is directly active upon dissolution in DMSO (up to 12.5–15 mg/mL) and does not require esterase-mediated activation, unlike its ethyl ester prodrug counterpart [1]. This property eliminates cell-type-dependent variability in prodrug conversion, making 1,4-DPCA the preferred form for establishing reproducible dose-response relationships across different fibroblast, cancer, and primary cell lines in P4H inhibition studies [2].

Application
Selection Property
Validation Focus
Collagen hydroxylation & fibrosis mechanism studies
Competitive 2-oxoglutarate mechanism
P4H-specific collagen hydroxylation endpoint
HIF-1α stabilization & hypoxia pathway studies
P4H/FIH selectivity window
HIF transcriptional response specificity
Tissue regeneration & biomaterial integration studies
In vivo regeneration model context
Structural tissue restoration endpoint
Cell-based assay standardization studies
Directly active free acid form
Esterase-independent dose-response reproducibility
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